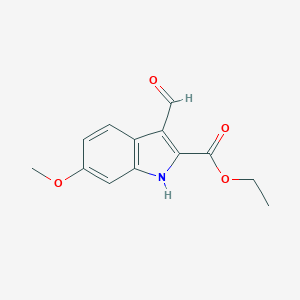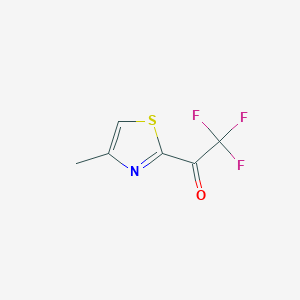
4-Cloro-6-(trifluorometil)quinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated structure enhances its binding affinity to biological targets, making it a valuable tool in drug discovery .
Medicine: The compound exhibits promising antibacterial, antiviral, and anticancer activities. It is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer .
Industry: In the industrial sector, ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a versatile intermediate in various chemical processes .
Mecanismo De Acción
Target of Action
It is suggested that the compound may interact with cell-penetrating peptides .
Mode of Action
It is suggested that when this compound is attached to cell-penetrating peptides, it causes osmotic swelling of the endosome, enhancing the cell penetration ability of the peptides .
Result of Action
It is suggested that the compound may enhance the cell penetration ability of peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux with solvents like ethanol or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the quinoline ring structure.
Cyclization Reactions: The compound can form various fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Oxidized quinoline derivatives with altered functional groups.
Reduction Products: Reduced quinoline derivatives with modified ring structures.
Comparación Con Compuestos Similares
- Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate
- 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
Comparison: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193827-69-9 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)


![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)







